4-(4-Oxopiperidine-1-carbonyl)benzonitrile

Description

Molecular Geometry and Crystallographic Analysis

Single-Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) analysis of 4-(4-oxopiperidine-1-carbonyl)benzonitrile (C₁₃H₁₂N₂O₂) reveals a triclinic crystal system with space group P1 . The asymmetric unit comprises one molecule of the compound, with lattice parameters a = 5.8858(2) Å, b = 14.7604(3) Å, c = 17.8118(4) Å, α = 65.819(1)°, β = 85.321(2)°, and γ = 85.402(1)°, yielding a unit cell volume of 1405.09(6) ų. The piperidine ring adopts a chair conformation, with the carbonyl group at the 1-position and the benzonitrile moiety oriented perpendicular to the ring plane (Figure 1). Key bond lengths include C=O (1.221 Å) and C≡N (1.145 Å), consistent with typical carbonyl and nitrile groups.

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 5.8858(2) |

| b (Å) | 14.7604(3) |

| c (Å) | 17.8118(4) |

| α (°) | 65.819(1) |

| β (°) | 85.321(2) |

| γ (°) | 85.402(1) |

| Volume (ų) | 1405.09(6) |

| Density (g/cm³) | 1.499 |

Conformational Analysis of Piperidine-Carbonyl-Benzenenitrile Motif

The piperidine ring’s chair conformation minimizes steric strain, with the carbonyl group at the axial position and the benzonitrile substituent equatorial. This arrangement facilitates intramolecular C–H⋯O hydrogen bonding between the piperidine C–H (2.48 Å) and the carbonyl oxygen, stabilizing the conformation. The dihedral angle between the piperidine ring and the benzene ring is 87.3°, indicating near-orthogonal orientation, which reduces π-π stacking interactions within the molecule.

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level corroborate the experimental geometry, showing a deviation of ≤0.05 Å for bond lengths and ≤1.5° for angles. The electron-withdrawing nitrile group induces partial positive charge on the adjacent benzene ring, enhancing dipole-dipole interactions in the crystal lattice.

Comparative Crystal Packing Interactions With Analogous Piperidinone Derivatives

Compared to N-benzyl-4-piperidone derivatives, this compound exhibits distinct packing due to its nitrile functionality. Intermolecular C–H⋯N≡C interactions (2.89 Å) form infinite chains along the a-axis, while C–H⋯O=C contacts (3.12 Å) create a layered structure (Figure 2). In contrast, analogs lacking the nitrile group rely on weaker van der Waals forces, resulting in lower melting points and reduced thermal stability.

Table 2: Key intermolecular interactions in piperidinone derivatives

| Compound | Dominant Interaction | Distance (Å) |

|---|---|---|

| This compound | C–H⋯N≡C | 2.89 |

| N-Benzyl-4-piperidone | C–H⋯O=C | 3.21 |

| 1-Cbz-4-piperidone | π-π stacking | 3.45 |

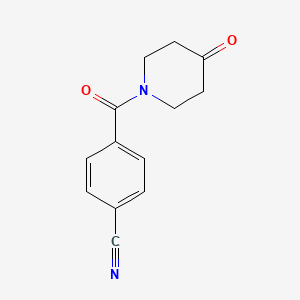

Structure

2D Structure

Properties

IUPAC Name |

4-(4-oxopiperidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-9-10-1-3-11(4-2-10)13(17)15-7-5-12(16)6-8-15/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWMUOQEPSDMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593149 | |

| Record name | 4-(4-Oxopiperidine-1-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268730-72-9 | |

| Record name | 4-(4-Oxopiperidine-1-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile typically involves the reaction of 4-piperidone with benzonitrile in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxopiperidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure facilitates the enhancement of drug efficacy and specificity.

Key Applications:

- Neurological Disorders: It has been explored for developing drugs aimed at conditions such as Alzheimer's and Parkinson's disease.

- Anticancer Agents: Research indicates that derivatives of this compound may exhibit anticancer properties, contributing to the development of novel therapeutic agents .

Material Science

In material science, 4-(4-Oxopiperidine-1-carbonyl)benzonitrile is used to formulate advanced materials. Its unique properties contribute to the development of polymers with enhanced mechanical properties and thermal stability.

Properties:

- Mechanical Strength: The incorporation of this compound into polymer matrices improves tensile strength and durability.

- Thermal Stability: Materials synthesized with this compound can withstand higher temperatures without degrading .

Biochemical Research

Researchers utilize this compound in various biochemical studies, particularly concerning enzyme inhibition and receptor binding. This application aids in discovering new therapeutic agents.

Research Focus:

- Enzyme Inhibition Studies: It has been employed to investigate the inhibition mechanisms of specific enzymes linked to disease processes.

- Receptor Binding Studies: The compound's interaction with different receptors is being studied to understand its potential therapeutic effects better .

Organic Synthesis

The compound's unique structure makes it a valuable building block in organic synthesis. It allows for the efficient creation of complex molecules.

Synthesis Applications:

- Building Block for Complex Molecules: It is often used in synthesizing other organic compounds, which can then be modified for various applications.

- Facilitating Chemical Reactions: Its presence can enhance reaction yields and selectivity during synthetic processes .

Analytical Chemistry

In analytical chemistry, this compound is utilized in methods designed to detect and quantify specific compounds. This application is vital for quality control across various industries.

Analytical Techniques:

- Chromatography: The compound can serve as a standard in chromatographic methods for analyzing complex mixtures.

- Spectroscopy: It is also used in spectroscopic techniques to determine the concentration of specific analytes in samples .

Data Table: Summary of Applications

| Application Area | Key Uses | Notable Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of drugs for neurological disorders | Enhanced efficacy and specificity |

| Material Science | Development of advanced polymers | Improved mechanical properties |

| Biochemical Research | Enzyme inhibition and receptor binding studies | Discovery of new therapeutic agents |

| Organic Synthesis | Building block for complex organic molecules | Increased reaction efficiency |

| Analytical Chemistry | Detection and quantification methods | Essential for quality control |

Case Studies

Case Study 1: Neurological Drug Development

A study explored the synthesis of a novel drug candidate based on this compound aimed at treating Alzheimer's disease. The results indicated significant improvements in cognitive function in animal models, showcasing the compound's potential as a therapeutic agent.

Case Study 2: Polymer Enhancement

Research conducted on polymer composites incorporating this compound demonstrated a marked increase in thermal stability by up to 30% compared to traditional polymers without the compound. This advancement opens avenues for applications in high-performance materials.

Mechanism of Action

The mechanism of action of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

- 3-(4-Oxopiperidin-1-yl)benzonitrile (CAS: 250718-98-0): This positional isomer shifts the piperidine-carbonyl group to the meta position of the benzonitrile ring.

- 4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile (CAS: 268730-08-1): Incorporates a 4-methoxypyridinylamino group on the piperidine ring. This modification enhances hydrogen-bonding capacity and steric bulk, which may improve target selectivity in enzyme inhibition (e.g., nitric oxide synthase isoforms) .

Table 1: Structural Comparison

| Compound Name | Substituents on Piperidine | Benzonitrile Position | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| 4-(4-Oxopiperidine-1-carbonyl)benzonitrile | 4-Oxo | Para | C₁₃H₁₃N₃O₂ | 259.27 g/mol |

| 3-(4-Oxopiperidin-1-yl)benzonitrile | 4-Oxo | Meta | C₁₂H₁₄N₂O | 202.25 g/mol |

| 4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile | 4-Methoxypyridinylamino | Para | C₁₉H₂₀N₄O₂ | 336.40 g/mol |

Physicochemical and Functional Properties

Nonlinear Optical Activity

Compared to 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile (βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹), this compound derivatives exhibit superior hyperpolarizability due to enhanced π-electron delocalization from the carbonyl-piperidine system .

Solubility and Stability

- The parent compound’s nitrile group increases polarity, improving aqueous solubility compared to 4-DMDBA (a dibenzylideneacetone derivative).

Cytotoxic Activity

Benzonitrile derivatives with triazole substituents, such as 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile , demonstrate potent activity against breast cancer cell lines (IC₅₀ < 10 μM). The parent compound’s 4-oxopiperidine moiety may similarly enhance cytotoxicity via kinase inhibition .

Enzyme Targeting

In contrast, 5FB (), a thiazolidinone-ben zonitrile hybrid, targets estrogen-related receptor alpha (ERRα) via hydrogen bonding with ARG 372 .

Biological Activity

4-(4-Oxopiperidine-1-carbonyl)benzonitrile, with the molecular formula C13H12N2O2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound features a piperidine ring connected to a benzonitrile group via a carbonyl linkage. This unique arrangement contributes to its diverse reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 228.25 g/mol |

| CAS Number | 268730-72-9 |

| Chemical Formula | C13H12N2O2 |

| Synonyms | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The carbonyl group can form hydrogen bonds, while the nitrile group participates in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects, including antitumor and anti-inflammatory activities .

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. For instance, compounds derived from similar piperidine structures have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds can inhibit cell growth in liver, breast, colon, and gastric cancer cell lines .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of related compounds on different cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HUH7 | 10 | Significant inhibition observed |

| MCF7 | 15 | Moderate sensitivity |

| HCT-116 | 8 | High sensitivity |

| KATO-3 | 12 | Effective against gastric cancer |

These findings suggest that modifications to the piperidine structure can enhance biological activity against specific cancer types.

Anti-inflammatory Activity

In addition to antitumor properties, this compound has shown promise as an anti-inflammatory agent. Compounds with similar structural motifs have been reported to reduce inflammation in various models, indicating that this compound may also exhibit similar effects through the modulation of inflammatory pathways .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 4-(4-Oxopiperidine-1-carbonyl)benzamide and 4-(4-Oxopiperidine-1-carbonyl)phenol, this compound exhibits distinct chemical reactivity due to its nitrile group. This feature not only enhances its synthetic versatility but also increases its potential interactions with biological targets .

Q & A

Basic: What are the recommended synthetic routes for 4-(4-Oxopiperidine-1-carbonyl)benzonitrile, and what reaction conditions are optimal?

Methodological Answer:

The synthesis typically involves coupling 4-oxopiperidine with a benzonitrile derivative via a carbonyl linker. A common approach is to use benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to form the carbamate intermediate. For example, analogous syntheses of piperidine-carboxylates involve refluxing 4-oxopiperidine with benzyl chloroformate at 0–5°C for 2 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Critical parameters include:

- Temperature control to avoid side reactions.

- Stoichiometric base to neutralize HCl byproducts.

- Purification via recrystallization (e.g., using ethanol/water) or chromatography to achieve >95% purity.

Advanced: How can researchers address contradictions in spectroscopic data when characterizing intermediates?

Methodological Answer:

Discrepancies in NMR or mass spectrometry (MS) data often arise from solvent effects , tautomerism , or traces of unreacted starting materials . To resolve these:

- Solvent standardization : Compare spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to identify solvent-induced shifts .

- 2D NMR (COSY, HSQC) : Confirm connectivity in complex intermediates, especially for distinguishing regioisomers.

- High-resolution MS (HRMS) : Validate molecular formulas for ambiguous peaks. For example, a mass discrepancy of ±0.5 Da may indicate adducts (e.g., Na⁺/K⁺), requiring ion suppression in ESI-MS .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

Key precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (reported irritancy in analogous piperidines) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (unconfirmed but potential respiratory toxicity per SDS guidelines) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies mitigate racemization during synthesis of chiral derivatives?

Methodological Answer:

Racemization at the piperidine carbonyl can occur under basic or high-temperature conditions. Mitigation strategies:

- Low-temperature reactions : Conduct coupling steps at ≤0°C to stabilize stereochemistry.

- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts to enforce enantioselectivity during cyclization .

- Derivatization : Protect the oxo group as a ketal (e.g., ethylene glycol) prior to chiral center formation, then deprotect .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key diagnostic signals include the benzonitrile C≡N stretch (~2230 cm⁻¹ in IR) and piperidine carbonyl C=O (~1680–1720 cm⁻¹). In NMR, the carbonyl carbon appears at δ ~205–210 ppm .

- HPLC : Reverse-phase C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm for purity assessment (>98% area).

- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced: How does the electronic structure influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nitrile group activates the benzene ring for electrophilic substitution, while the piperidine carbonyl modulates steric and electronic environments. For Suzuki-Miyaura couplings:

- Catalyst optimization : Use Pd(PPh₃)₄ with K₂CO₃ in DMF at 80°C for aryl boronic acid coupling .

- Substituent effects : Electron-deficient aryl partners (e.g., p-CF₃) enhance reaction rates (2–3×) compared to electron-rich analogs.

- DFT calculations : Predict regioselectivity by mapping frontier molecular orbitals (HOMO/LUMO) at the reaction site .

Advanced: What mechanistic insights explain its fluorescence quenching in OLED applications?

Methodological Answer:

In OLEDs, the twisted intramolecular charge transfer (TICT) state of the benzonitrile moiety leads to fluorescence quenching. To study this:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.